![molecular formula C20H30O4 B13393342 (1R,2R,4R,8S,9R,10S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.0^{1,10.0^{4,9]hexadecan-15-one](/img/structure/B13393342.png)
(1R,2R,4R,8S,9R,10S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.0^{1,10.0^{4,9]hexadecan-15-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kamebanin is a naturally occurring ent-kaurenoid diterpene isolated from the Japanese flowering plant Isodon kameba Okuyama (Isodon umbrosus). This compound has shown significant cytotoxic, antibiotic, and antitumor activities . It has been the subject of various studies due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of kamebanin involves several steps starting from cyclohexenone . The key steps include:
Reduction and Eschenmoser-Claisen Rearrangement: Cyclohexenone is reduced and undergoes Eschenmoser-Claisen rearrangement to form an amide.
Epoxidation and Reduction: The amide is epoxidized and then reduced using the Schwartz reagent to form an aldehyde.
Alkenyl Lithium Reagent Addition: The aldehyde is combined with an alkenyl lithium reagent, followed by hydrolysis to form an epoxide.
Cyclization and Dehydration: The epoxide undergoes cyclization and dehydration to form a tricyclic enone.
Protection and Addition of Lithioacetonitrile: The secondary alcohol is protected, and lithioacetonitrile is added, followed by hydroxyl-directed epoxidation to form a tertiary alcohol.
1,2-Migration and Cyclization: The cyanomethyl group undergoes a net 1,2-migration, followed by protection and cyclization to form a diketone.
Methylenation and Reduction: The diketone undergoes selective methylenation and reduction to form an alkene, which is then oxidized and deprotected to yield kamebanin.
Industrial Production Methods
While the detailed industrial production methods for kamebanin are not extensively documented, the synthetic route described above provides a foundation for potential large-scale production. Optimization of reaction conditions and the use of efficient catalysts can enhance yield and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Kamebanin undergoes various chemical reactions, including:
Oxidation: Kamebanin can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in kamebanin.
Substitution: Substitution reactions can introduce new functional groups into the kamebanin molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives with different functional groups, while reduction can produce reduced forms of kamebanin with altered functional groups.
Applications De Recherche Scientifique
Kamebanin has a wide range of scientific research applications, including:
Industry: Kamebanin’s unique chemical structure and biological activities make it a candidate for developing new pharmaceuticals and agrochemicals.
Mécanisme D'action
Kamebanin exerts its effects through various molecular targets and pathways. Its cytotoxic activity is primarily due to its ability to induce apoptosis in cancer cells. Kamebanin interacts with cellular proteins and enzymes, disrupting normal cellular functions and leading to cell death . The exact molecular targets and pathways involved are still under investigation, but kamebanin’s ability to inhibit cell proliferation and induce apoptosis is well-documented.
Comparaison Avec Des Composés Similaires
Kamebanin is part of a group of ent-kaurenoid diterpenes, which include compounds such as:
- Leukamenin E
- Glaucocalyxin A
- Wangzaozin A
- Macrocalyxin D
- Weisiensin B
- Excisanin K
- Weisiensic C
Uniqueness of Kamebanin
Kamebanin is unique due to its specific functional groups and structural configuration, which contribute to its distinct biological activities. For example, the presence of a hydroxyl group at a specific position in kamebanin differentiates it from other ent-kaurenoid diterpenes and influences its cytotoxicity and DNA damage potential .
Propriétés
IUPAC Name |
2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-10-11-5-6-12-19(4)13(18(2,3)8-7-14(19)21)9-15(22)20(12,16(10)23)17(11)24/h11-15,17,21-22,24H,1,5-9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDVMWBRICFVRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2(C1CC(C34C2CCC(C3O)C(=C)C4=O)O)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one; methanesulfonic acid](/img/structure/B13393261.png)
![1-[1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one;hydrochloride](/img/structure/B13393262.png)

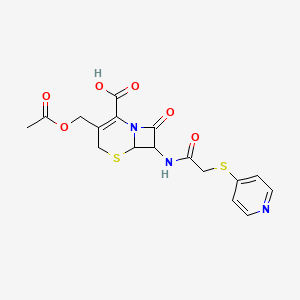
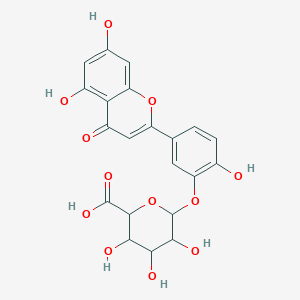
![1-[2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol](/img/structure/B13393293.png)
![Mercurius cyanatus [hpus]](/img/structure/B13393300.png)
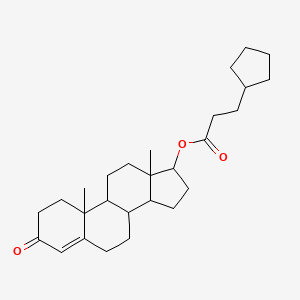
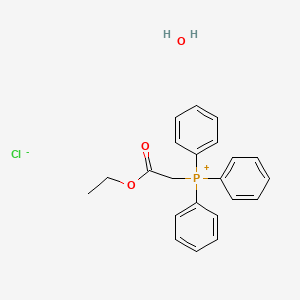
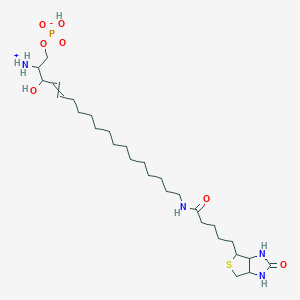
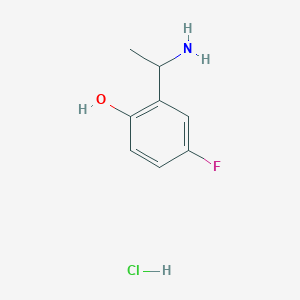
![(R)-2-(4-Isopropylphenyl)-N-[1-[5-(2,2,2-trifluoroethoxy)-2-pyridinyl]ethyl]acetamide](/img/structure/B13393319.png)
![2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate](/img/structure/B13393326.png)
![2-(4-Nitrophenyl)-6-thiophen-2-yl-4-trifluoromethyl-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13393338.png)
